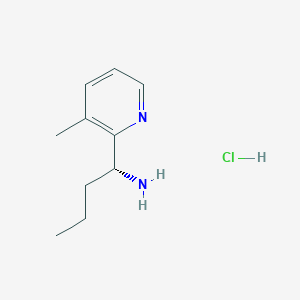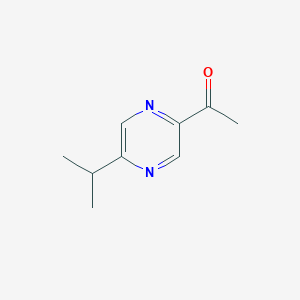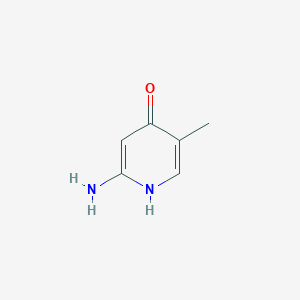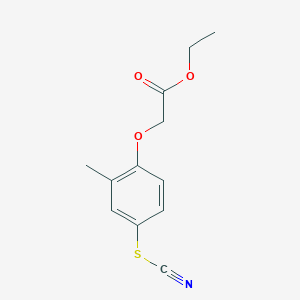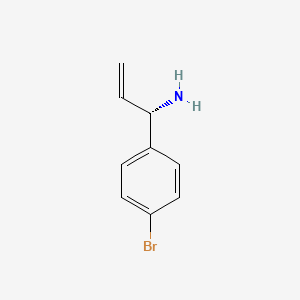
4-(3-Pyrrolidinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-3-yl)benzoic acid is a compound that features a benzoic acid moiety attached to a pyrrolidine ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The presence of the benzoic acid group adds to the compound’s potential for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-3-yl)benzoic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 4-(pyrrolidin-3-yl)benzoic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidin-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(pyrrolidin-3-yl)benzaldehyde, while reduction could produce 4-(pyrrolidin-3-yl)benzyl alcohol .
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, affecting their function. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without the benzoic acid group.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
Benzoic Acid: A simple aromatic carboxylic acid without the pyrrolidine ring.
Uniqueness
4-(Pyrrolidin-3-yl)benzoic acid is unique due to the combination of the pyrrolidine ring and the benzoic acid moiety. This dual functionality allows for a broader range of chemical reactions and applications compared to its individual components .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-pyrrolidin-3-ylbenzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-3-1-8(2-4-9)10-5-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14) |
Clave InChI |
KOSMWFGVOFYXAP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


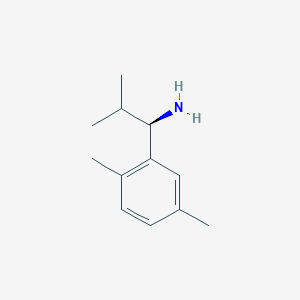
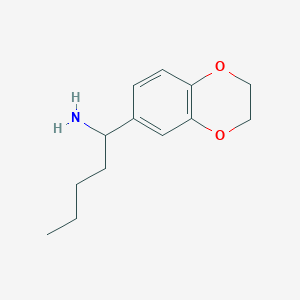
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041343.png)

